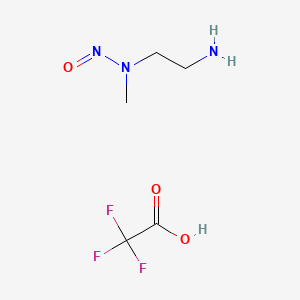
3-(4-Bromopyridin-2-yl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromopyridin-2-yl)cyclobutan-1-one is an organic compound with the molecular formula C9H8BrNO It features a bromopyridine moiety attached to a cyclobutanone ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one typically involves the bromination of pyridine derivatives followed by cyclobutanone formation. One common method includes:
Bromination: Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Cyclobutanone Formation: The brominated pyridine is then reacted with a suitable cyclobutanone precursor under conditions that promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Cyclobutanol derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
科学研究应用
3-(4-Bromopyridin-2-yl)cyclobutan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(4-Bromopyridin-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in hydrogen bonding and π-π interactions, while the cyclobutanone ring may participate in covalent bonding with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one
- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one
- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one
Comparison:
- 3-(4-Chloropyridin-2-yl)cyclobutan-1-one: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity profiles.
- 3-(4-Fluoropyridin-2-yl)cyclobutan-1-one: Fluorine is more electronegative than bromine, resulting in different electronic effects and potentially different biological activities.
- 3-(4-Methylpyridin-2-yl)cyclobutan-1-one: The methyl group is electron-donating, which can influence the compound’s reactivity and interactions with biological targets.
3-(4-Bromopyridin-2-yl)cyclobutan-1-one stands out due to the unique properties imparted by the bromine atom, making it a valuable compound for various applications.
属性
分子式 |
C9H8BrNO |
|---|---|
分子量 |
226.07 g/mol |
IUPAC 名称 |
3-(4-bromopyridin-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C9H8BrNO/c10-7-1-2-11-9(5-7)6-3-8(12)4-6/h1-2,5-6H,3-4H2 |
InChI 键 |
ALIJWXIOUFWNHD-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1=O)C2=NC=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


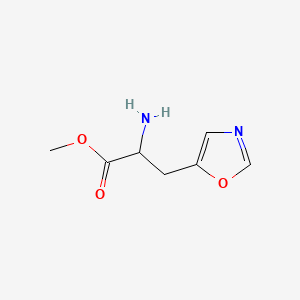
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13499602.png)

![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

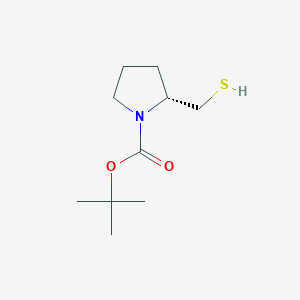
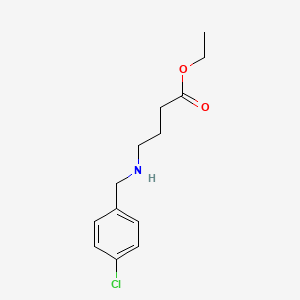
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
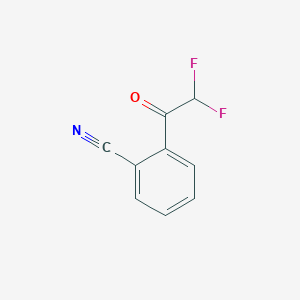
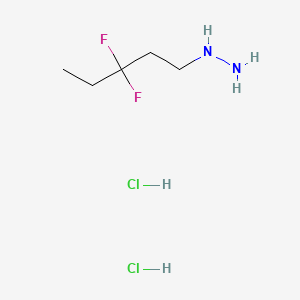
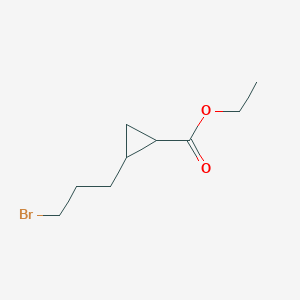
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
